Positional Isomer Differentiation: 2,4- vs. 3,4- vs. 4,2-Chlorophenoxy Methylaniline Substitution Pattern
The target compound 2-(4-chlorophenoxy)-4-methylaniline (CAS 919118-71-1) is the 2,4-regioisomer. Its positional isomers 3-(4-chlorophenoxy)-4-methylaniline (CAS 1400872-19-6) and 4-(4-chlorophenoxy)-2-methylaniline (CAS 946743-01-7) share the identical molecular formula (C13H12ClNO, MW 233.69 g/mol) but differ in the position of the chlorophenoxy or methyl group [1]. The 3,4-isomer is explicitly listed as a drug intermediate for synthesizing active pharmaceutical compounds, while the 4,2-isomer is primarily employed in enzyme inhibition and molecular interaction studies . The specific 2,4-substitution pattern of the target compound influences the electron density of the aniline nitrogen and steric accessibility for further derivatization (e.g., amide coupling, diazotization), which directly impacts synthetic yields in downstream chemistries compared to its isomers.
| Evidence Dimension | Substitution pattern (chlorophenoxy position / methyl position) |
|---|---|
| Target Compound Data | 2-(4-chlorophenoxy) / 4-methyl |
| Comparator Or Baseline | 3-(4-chlorophenoxy)-4-methylaniline (3,4-isomer) and 4-(4-chlorophenoxy)-2-methylaniline (4,2-isomer); all share C13H12ClNO and MW 233.69 g/mol |
| Quantified Difference | Regioisomeric – no numerical difference in formula or mass; differentiation is structural with demonstrated divergent application contexts (drug intermediate vs. enzyme inhibition probes) |
| Conditions | Structural identity confirmed by InChIKey and SMILES comparison |
Why This Matters
The 2,4-substitution pattern governs the compound's utility in specific synthetic sequences; ordering the incorrect isomer will result in a different reaction outcome or downstream biological activity, making regioisomeric purity critical for reproducible research procurement.
- [1] PubChem. 3-(4-chlorophenoxy)-4-methylaniline Compound Summary, CID 53496844. (Accessed April 2026). View Source
